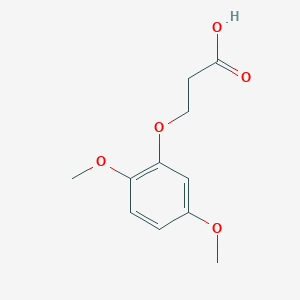

3-(2,5-Dimethoxyphenoxy)propanoic acid

描述

3-(2,5-Dimethoxyphenyl)propanoic acid (CAS: 10538-49-5) is a substituted propanoic acid derivative with two methoxy groups at the 2- and 5-positions of the phenyl ring. Its molecular formula is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol and a melting point of 61–66°C . The compound exhibits characteristic IR and NMR spectral features, including absorption peaks for methoxy (-OCH₃) and carboxylic acid (-COOH) groups. It is used in pharmaceutical and chemical research as a scaffold for synthesizing bioactive derivatives .

作用机制

Target of Action

The primary targets of 3-(2,5-Dimethoxyphenoxy)propanoic acid are currently unknown. This compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid .

Mode of Action

The presence of methoxy groups at positions 2 and 5 of the phenyl ring could influence the compound’s binding affinity and selectivity .

Biochemical Pathways

As a plant metabolite, it may be involved in various metabolic reactions in plants

Result of Action

As a plant metabolite, it may play a role in plant physiology or defense mechanisms

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by storage temperature .

生物活性

3-(2,5-Dimethoxyphenoxy)propanoic acid is a monocarboxylic acid characterized by a propanoic acid backbone linked to a 2,5-dimethoxyphenyl moiety through an ether linkage. With a molecular formula of C₁₁H₁₄O₄ and a molecular weight of approximately 226.23 g/mol, this compound has garnered attention for its diverse biological activities.

Chemical Structure and Properties

The compound features two methoxy groups (-OCH₃) at the 2 and 5 positions of the phenyl ring. These substituents enhance its lipophilicity, influencing its interaction with biological membranes and receptors. The unique arrangement of substituents may confer distinct biological activities compared to structurally similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 226.23 g/mol |

| Functional Groups | Carboxylic acid, Ether |

| Lipophilicity | High |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has been studied for its potential to reduce inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting that this compound may also scavenge free radicals and protect against oxidative stress .

- Potential Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve modulation of signaling pathways related to inflammation and oxidative stress. The methoxy groups likely enhance the compound's ability to interact with specific receptors or enzymes involved in these processes.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound. For instance:

- Anti-inflammatory Study : In a controlled trial involving animal models of inflammation, administration of a structurally similar compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests that the mechanism may involve inhibition of pro-inflammatory cytokines.

- Antioxidant Assessment : A comparative study evaluated the antioxidant capacity of various phenolic compounds, including derivatives of propanoic acids. Results indicated that compounds with methoxy substitutions demonstrated enhanced radical scavenging abilities compared to their non-substituted counterparts.

- Antimicrobial Evaluation : In vitro studies have shown that related compounds exhibit activity against various bacterial strains, indicating that this compound may also possess similar antimicrobial properties.

科学研究应用

3-(2,5-Dimethoxyphenoxy)propanoic acid is a monocarboxylic acid with a propanoic acid backbone linked to a 2,5-dimethoxyphenyl moiety via an ether linkage. It has a molecular formula of C₁₁H₁₄O₄ and a molecular weight of approximately 226.23 g/mol. The presence of two methoxy groups (-OCH₃) at the 2 and 5 positions of the phenyl ring significantly affects its chemical properties and biological activities.

Scientific Research Applications

This compound has applications in pharmaceuticals as a potential drug candidate due to its anti-inflammatory and other properties. It is also used in medicinal chemistry and organic synthesis.

Potential Pharmaceutical Applications

- Anti-Inflammatory Properties: this compound has been studied for its potential to reduce inflammation.

*Research indicates that this compound exhibits notable biological activities. It has been studied for the following: - Antimicrobial activity

- Antioxidant activity

- Antitumor activity

These activities make it a candidate for further investigation in pharmacological applications.

Use as a Building Block in Organic Synthesis

This compound is essential for modifying the compound for various applications in medicinal chemistry and organic synthesis. Several methods have been reported for synthesizing it, allowing for the production of high-purity compounds suitable for research and application.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-Methoxyphenyl)propanoic acid | Methoxy group at position 4 | Different electronic effects due to methoxy position |

| 3-(2-Hydroxyphenyl)propanoic acid | Hydroxy group instead of methoxy | Enhanced solubility and different biological activities |

| 3-(2,6-Dimethoxyphenyl)propanoic acid | Additional methoxy group at position 6 | Potentially different pharmacokinetics |

常见问题

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 3-(2,5-Dimethoxyphenoxy)propanoic acid in synthetic samples?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of methoxy (-OCH) and phenoxy groups. Compare chemical shifts with structurally similar compounds, such as 3-(3-methoxyphenyl)propanoic acid (δ 3.75 ppm for methoxy protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion ([M+H]) and fragmentation patterns. For example, 3-(2-chloro-3-methoxyphenyl)propionic acid (CHClO) exhibits a molecular ion at m/z 214.046 .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer :

- Building Block Strategy : Start with 2,5-dimethoxyphenol and employ esterification or nucleophilic substitution with bromopropanoic acid. Use catalysts like DCC (dicyclohexylcarbodiimide) for coupling reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. For analogs like 3-(2,5-dichlorophenoxy)propanoic acid, yields >80% are achievable with optimized stoichiometry .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ FTIR to detect carboxylic acid formation (C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) affect the dissociation constants (pKa) of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : Compare pKa values of analogs. For example, 3-(4-chlorophenyl)propanoic acid has pKa = 4.61, while 3-(3-chlorophenyl)propanoic acid has pKa = 4.59, indicating substituent position impacts acidity .

- Computational Modeling : Use software like Gaussian or COSMO-RS to calculate partial charges and predict pKa. Validate with experimental potentiometric titrations .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and test against control compounds. For instance, 3-(3,4,5-trimethoxyphenyl)propanoic acid shows distinct pharmacological profiles compared to mono-methoxy analogs .

- Dose-Response Curves : Use in vitro assays (e.g., enzyme inhibition) to identify non-linear effects. For example, conflicting IC values may arise from assay-specific conditions (pH, co-solvents) .

Q. How does stereochemistry influence the interaction of this compound with biological targets?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or synthesize stereoisomers using asymmetric catalysis. For analogs like threo-2-(2,6-dimethoxyphenoxy)-3-hydroxypropanoic acid, stereochemistry alters binding to enzymes like lipoxygenase .

- X-ray Crystallography : Determine crystal structures of protein-ligand complexes to map stereospecific interactions (e.g., hydrogen bonding with methoxy groups) .

相似化合物的比较

Comparison with Structural Analogs

Substituent Position Isomers

(a) 3-(3,5-Dimethoxyphenyl)propanoic Acid (CAS: 717-94-2)

- Molecular Formula : C₁₁H₁₄O₄ (same as the target compound).

- Key Differences : Methoxy groups at the 3- and 5-positions instead of 2- and 5-positions.

- Impact: The para-substitution pattern in 3,5-dimethoxy derivatives may enhance steric hindrance and alter solubility compared to the ortho/meta substitution in 2,5-dimethoxy analogs. No melting point data is available, but the structural variation likely affects intermolecular interactions .

(b) 3-(2-Methoxyphenyl)propanoic Acid (CAS: 6342-77-4)

- Molecular Formula : C₁₀H₁₂O₃.

- Key Differences : Only one methoxy group at the 2-position.

- Properties : Melting point 85–89°C , higher than the target compound, possibly due to reduced steric bulk and stronger crystal packing .

Halogen-Substituted Analogs

(a) 3-{4-(4-Bromophenyl)-1,3-thiazol-2-ylamino}propanoic Acid (Compound 3i)

- Molecular Formula : C₂₀H₁₉BrN₂O₂S.

- Key Differences : Incorporates a bromophenyl-thiazole moiety.

- Properties: Melting point 127–128°C, yield 76%.

(b) 3-(2,5-Bis(trifluoromethyl)phenyl)propanoic Acid (CAS: 302912-03-4)

- Molecular Formula : C₁₁H₈F₆O₂.

- Key Differences : Two trifluoromethyl (-CF₃) groups replace methoxy groups.

- Impact : Strong electron-withdrawing effects from -CF₃ groups increase acidity (lower pKa) compared to methoxy-substituted analogs .

Poly-Methoxy Derivatives

(a) 3-(3,4,5-Trimethoxyphenyl)propanoic Acid (CAS: 25173-72-2)

- Molecular Formula : C₁₂H₁₆O₅.

- Key Differences : Three methoxy groups at 3-, 4-, and 5-positions.

Functionalized Derivatives from Natural Sources

(a) 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid (Compound 5 from Ephedra intermedia)

- Molecular Formula: Not explicitly provided, but structurally similar.

- Key Differences : Contains hydroxyl (-OH) groups alongside methoxy substituents.

- Biological Relevance : Isolated from Ephedra intermedia, this compound and its analogs (e.g., compound 14) showed anti-asthma activity by inhibiting β-hexosaminidase release .

Comparative Data Table

Key Findings

- Substituent Effects : Methoxy groups at ortho/meta positions (as in the target compound) result in lower melting points compared to para-substituted or halogenated analogs due to reduced symmetry and weaker crystal lattice interactions .

- Biological Relevance : Natural derivatives with hydroxyl-methoxy combinations (e.g., compound 5 from Ephedra) exhibit anti-inflammatory properties, suggesting that methoxy positioning influences bioactivity .

- Synthetic Utility : Halogenated analogs (e.g., compound 3i) show higher yields (76–86%) in synthesis, likely due to stabilized intermediates during thiazole ring formation .

属性

IUPAC Name |

3-(2,5-dimethoxyphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-8-3-4-9(15-2)10(7-8)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYDDXZAWXIJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。